![molecular formula C27H28N2O5S B2638044 2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(2-ethoxyphenyl)acetamide CAS No. 847487-30-3](/img/structure/B2638044.png)
2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(2-ethoxyphenyl)acetamide
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Overview
Description
The compound contains a 1,4-thiazepine ring, which is a seven-membered heterocyclic compound with a nitrogen replacing a carbon . It also has methoxy and ethoxy substituents, which are ether functional groups, and an acetamide group, which is a derivative of acetic acid where the hydroxyl group is replaced by an amine group.
Scientific Research Applications
Synthesis and Characterization
- A study detailed the synthesis of a new benzothiazepine derivative, illustrating the methodology for creating complex molecules that could have pharmacological applications (C. T. Nguyen, H. Bui, D. H. Nguyen, 2018). The structural determination of such compounds is crucial for understanding their potential interactions with biological targets.
Antimicrobial Evaluation
- Research on benzothiazepines and related structures has shown that these compounds exhibit significant antimicrobial activity. For example, a series of 2,3-dihydrobenzo[b][1,4]thiazepines with substituted phenyl groups demonstrated antibacterial and antifungal activities, suggesting their potential use in developing new antimicrobial agents (Mahendra Kumar et al., 2013).
Antitumor Activity
- Another study synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, bearing different heterocyclic rings, and evaluated them for antitumor activity against a range of human tumor cell lines. This research indicates the promise of benzothiazepines and related compounds in cancer therapy (L. Yurttaş, Funda Tay, Ş. Demirayak, 2015).
Anti-Inflammatory and Analgesic Activities
- Compounds similar to the one have also been investigated for their analgesic and anti-inflammatory activities, providing insights into their potential therapeutic applications. For instance, a study reported the synthesis and evaluation of derivatives showing comparable effects to known analgesic and anti-inflammatory drugs (A. S. Yusov et al., 2019).
Mechanism of Action
properties
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]-N-(2-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O5S/c1-4-34-21-11-7-5-9-19(21)28-26(30)17-29-20-10-6-8-12-24(20)35-25(16-27(29)31)18-13-14-22(32-2)23(15-18)33-3/h5-15,25H,4,16-17H2,1-3H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVUPRITSOKUQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C(=O)CC(SC3=CC=CC=C32)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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